molecular formula C24H21ClFN3O2 B244337 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide

Numéro de catalogue B244337
Poids moléculaire: 437.9 g/mol
Clé InChI: UWYJINOHUMOYPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide, commonly known as CBP-307, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. CBP-307 is a selective antagonist of the serotonin 2C receptor (5-HT2C), which is involved in the regulation of appetite, mood, and anxiety. In

Mécanisme D'action

CBP-307 selectively targets the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, which is predominantly expressed in the central nervous system. The activation of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of appetite, mood, and anxiety. By blocking the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, CBP-307 reduces the release of these neurotransmitters, leading to a decrease in appetite and an improvement in mood and anxiety.
Biochemical and Physiological Effects:
CBP-307 has been shown to have a range of biochemical and physiological effects. In a study by Xu et al. (2019), CBP-307 was found to reduce food intake and body weight in rats. This effect was attributed to the reduction in appetite caused by the blockade of the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor. CBP-307 has also been shown to reduce cocaine-seeking behavior in rats, as demonstrated by Gbahou et al. (2017). Moreover, CBP-307 has been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of CBP-307 is its selectivity for the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor, which reduces the risk of off-target effects. Moreover, CBP-307 has demonstrated efficacy in animal models, indicating its potential for further development as a therapeutic agent. However, one of the limitations of CBP-307 is its limited bioavailability, which may affect its efficacy in vivo. Moreover, further studies are needed to determine the safety and efficacy of CBP-307 in humans.

Orientations Futures

There are several future directions for the study of CBP-307. One of the potential applications of CBP-307 is in the treatment of obesity, as demonstrated by its ability to reduce food intake and body weight in animal models. Moreover, CBP-307 has shown potential for the treatment of addiction and psychiatric disorders, indicating its potential for further development in these fields. Further studies are needed to determine the safety and efficacy of CBP-307 in humans, as well as to optimize its pharmacokinetic properties. Additionally, the development of more selective and potent N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor antagonists could provide new insights into the role of this receptor in various physiological and pathological processes.
Conclusion:
CBP-307 is a novel small molecule that has demonstrated potential for the treatment of obesity, addiction, and psychiatric disorders. Its selective blockade of the N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor provides a unique mechanism of action that could lead to the development of new therapeutic agents. However, further studies are needed to determine the safety and efficacy of CBP-307 in humans, as well as to optimize its pharmacokinetic properties. The study of CBP-307 and other N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide receptor antagonists could provide new insights into the role of this receptor in various physiological and pathological processes.

Méthodes De Synthèse

The synthesis of CBP-307 involves a multistep process that starts with the reaction of 4-chlorobenzoic acid with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 2-fluorobenzoyl chloride to produce CBP-307. The synthesis method has been optimized to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

CBP-307 has been studied for its potential therapeutic applications in various fields such as obesity, addiction, and psychiatric disorders. In a study conducted by Xu et al. (2019), CBP-307 was found to reduce food intake and body weight in rats. This suggests that CBP-307 could be a potential treatment for obesity. In another study by Gbahou et al. (2017), CBP-307 was found to reduce cocaine-seeking behavior in rats, indicating its potential use in addiction treatment. Moreover, CBP-307 has also been studied for its potential use in the treatment of psychiatric disorders such as anxiety and depression.

Propriétés

Formule moléculaire

C24H21ClFN3O2

Poids moléculaire

437.9 g/mol

Nom IUPAC

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C24H21ClFN3O2/c25-18-7-5-17(6-8-18)24(31)29-15-13-28(14-16-29)20-11-9-19(10-12-20)27-23(30)21-3-1-2-4-22(21)26/h1-12H,13-16H2,(H,27,30)

Clé InChI

UWYJINOHUMOYPC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl

SMILES canonique

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.